Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester

Catalog No.
S548541
CAS No.
213262-83-0
M.F
C9H19O6P
M. Wt
254.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid, [(diethoxyphosphinyl)oxy]methyl est...

CAS Number

213262-83-0

Product Name

Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester

IUPAC Name

diethoxyphosphoryloxymethyl butanoate

Molecular Formula

C9H19O6P

Molecular Weight

254.22 g/mol

InChI

InChI=1S/C9H19O6P/c1-4-7-9(10)12-8-15-16(11,13-5-2)14-6-3/h4-8H2,1-3H3

InChI Key

UGIGKLCVADLBRB-UHFFFAOYSA-N

SMILES

CCCC(=O)OCOP(=O)(OCC)OCC

Solubility

Soluble in DMSO, not in water

Synonyms

AN-7 diethylphosphate, AN-7 phosphate cpd, butyroyloxymethyl diethylphosphate, butyroyloxymethyl-diethyl phosphate, diethoxyphosphoryloxymethyl butanoate

Canonical SMILES

CCCC(=O)OCOP(=O)(OCC)OCC

Description

The exact mass of the compound Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester is 254.09192 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Exact Mass

254.09192

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester

Dates

Modify: 2023-07-15
1: Tarasenko N, Cutts SM, Phillips DR, Inbal A, Nudelman A, Kessler-Icekson G, Rephaeli A. Disparate impact of butyroyloxymethyl diethylphosphate (AN-7), a histone deacetylase inhibitor, and doxorubicin in mice bearing a mammary tumor. PLoS One. 2012;7(2):e31393. doi: 10.1371/journal.pone.0031393. Epub 2012 Feb 23. PubMed PMID: 22384017; PubMed Central PMCID: PMC3285631.
2: Tarasenko N, Kessler-Icekson G, Boer P, Inbal A, Schlesinger H, Phillips DR, Cutts SM, Nudelman A, Rephaeli A. The histone deacetylase inhibitor butyroyloxymethyl diethylphosphate (AN-7) protects normal cells against toxicity of anticancer agents while augmenting their anticancer activity. Invest New Drugs. 2012 Feb;30(1):130-43. doi: 10.1007/s10637-010-9542-z. Epub 2010 Sep 23. PubMed PMID: 20862515.
3: Tarasenko N, Nudelman A, Tarasenko I, Entin-Meer M, Hass-Kogan D, Inbal A, Rephaeli A. Histone deacetylase inhibitors: the anticancer, antimetastatic and antiangiogenic activities of AN-7 are superior to those of the clinically tested AN-9 (Pivanex). Clin Exp Metastasis. 2008;25(7):703-16. doi: 10.1007/s10585-008-9179-x. Epub 2008 May 28. PubMed PMID: 18506586.
4: Blank-Porat D, Gruss-Fischer T, Tarasenko N, Malik Z, Nudelman A, Rephaeli A. The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties. Cancer Lett. 2007 Oct 18;256(1):39-48. Epub 2007 Jul 3. PubMed PMID: 17611019.
5: Engel D, Nudelman A, Levovich I, Gruss-Fischer T, Entin-Meer M, Phillips DR, Cutts SM, Rephaeli A. Mode of interaction between butyroyloxymethyl-diethyl phosphate (AN-7) and doxorubicin in MCF-7 and resistant MCF-7/Dx cell lines. J Cancer Res Clin Oncol. 2006 Oct;132(10):673-83. Epub 2006 Jul 7. PubMed PMID: 16826403.
6: Rephaeli A, Blank-Porat D, Tarasenko N, Entin-Meer M, Levovich I, Cutts SM, Phillips DR, Malik Z, Nudelman A. In vivo and in vitro antitumor activity of butyroyloxymethyl-diethyl phosphate (AN-7), a histone deacetylase inhibitor, in human prostate cancer. Int J Cancer. 2005 Aug 20;116(2):226-35. PubMed PMID: 15800932.

Explore Compound Types